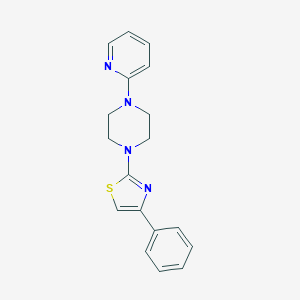![molecular formula C14H11ClF2N2O2S B299593 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as TH-302, is a small molecule drug that is currently being studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated by low oxygen levels in tumors, making it an attractive option for targeting hypoxic regions of tumors.
作用机制
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a prodrug that is activated by low oxygen levels in tumors. Once activated, 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide releases a cytotoxic alkylating agent that damages DNA and causes cell death. The selective activation of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in hypoxic regions of tumors makes it an attractive option for cancer treatment.
Biochemical and physiological effects:
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These effects include decreased tumor growth, increased tumor cell death, and decreased angiogenesis. 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to increase the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
实验室实验的优点和局限性
One advantage of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selective activation in hypoxic regions of tumors. This allows for targeted treatment of tumors and decreases the potential for off-target effects. However, one limitation of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is the variability of hypoxic regions within tumors. This can make it difficult to accurately target the drug to the appropriate regions of the tumor.
未来方向
There are a number of potential future directions for the study of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of combination therapies that include 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and other cancer treatments, such as immunotherapy. Another potential direction is the development of new prodrugs that can be activated in specific regions of tumors, allowing for even more targeted treatment. Additionally, further studies are needed to better understand the mechanisms of action of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and to identify biomarkers that can be used to predict patient response to treatment.
合成方法
The synthesis of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4,5-dimethylthiophene-2-carboxamide, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with ethyl chloroacetate and sodium hydride, yielding 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.
科学研究应用
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. In these studies, 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to selectively target hypoxic regions of tumors, resulting in increased tumor cell death and decreased tumor growth.
属性
分子式 |
C14H11ClF2N2O2S |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H11ClF2N2O2S/c1-5-6(2)22-14(11(5)12(18)20)19-13(21)7-3-9(16)10(17)4-8(7)15/h3-4H,1-2H3,(H2,18,20)(H,19,21) |
InChI 键 |
WLRPVTMMMGENGV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)


![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)